Methyl 2-amino-4-bromo-3-methylbenzoate
Overview
Description
Methyl 2-amino-4-bromo-3-methylbenzoate is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzoic acid and features a bromine atom, an amino group, and a methyl ester group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-amino-4-bromo-3-methylbenzoate can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the bromination of 3-methylbenzoic acid, followed by esterification and subsequent amination. The reaction conditions typically involve the use of bromine or a brominating agent, an esterification catalyst such as sulfuric acid, and an amination reagent like ammonia or an amine .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or alkoxide ions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include hydroxylated or alkoxylated derivatives.
Oxidation Products: Nitro derivatives of the original compound.
Reduction Products: Amine derivatives of the original compound.
Scientific Research Applications
Methyl 2-amino-4-bromo-3-methylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the preparation of functional materials, such as polymers and metal-organic frameworks (MOFs), due to its reactivity and structural properties.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-bromo-3-methylbenzoate involves its participation in various chemical reactions to form new chemical bonds. The amino group and bromine atom play crucial roles in nucleophilic aromatic substitution reactions, facilitating the formation of more complex molecules with specific structural and functional properties . These reactions contribute to the compound’s versatility in constructing diverse chemical structures.
Comparison with Similar Compounds
- Methyl 2-amino-4-bromobenzoate
- Methyl 2-amino-5-bromobenzoate
- Ethyl 4-aminobenzoate
- 4-Amino-3-bromobenzonitrile
Comparison: Methyl 2-amino-4-bromo-3-methylbenzoate is unique due to the presence of both a bromine atom and a methyl group on the benzene ring, which influences its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
methyl 2-amino-4-bromo-3-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-5-7(10)4-3-6(8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCWGRWJOKQCAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)C(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851045-38-0 | |
Record name | methyl 2-amino-4-bromo-3-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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